molecular formula C15H16F3NO4 B15059156 trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B15059156
M. Wt: 331.29 g/mol
InChI Key: RCMPMDCOBDJAAE-VXGBXAGGSA-N
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Description

Structure and Key Features:
The compound trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid features a piperidine ring (6-membered nitrogen-containing heterocycle) in a trans configuration. Key substituents include:

  • Benzyloxycarbonyl (Cbz) group at position 1, serving as a protective group for the amine.
  • Trifluoromethyl (-CF₃) at position 5, introducing hydrophobicity and electron-withdrawing effects.
  • Carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation.

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

(3R,5R)-1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1

InChI Key

RCMPMDCOBDJAAE-VXGBXAGGSA-N

Isomeric SMILES

C1[C@H](CN(C[C@@H]1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The piperidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name CAS Number Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Not provided Trifluoromethyl (-CF₃) Likely C₁₅H₁₆F₃NO₄ ~323.3 (estimated) High lipophilicity; enhanced metabolic stability due to -CF₃
trans-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid 1269757-29-0 Methyl (-CH₃) C₁₅H₁₉NO₄ 277.32 Lower lipophilicity; reduced steric hindrance compared to -CF₃
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid Not provided Fluorine (-F) C₁₄H₁₆FNO₄ ~281.3 (estimated) Moderate electronegativity; smaller substituent size

Key Observations :

  • -F provides intermediate electronegativity but lacks the steric bulk of -CF₃, which may affect target binding .

Protective Group Variations

Compound Name Protective Group Molecular Formula Molecular Weight (g/mol) Stability Profile
Target Compound Cbz Likely C₁₅H₁₆F₃NO₄ ~323.3 Acid-sensitive; removable via hydrogenolysis
1-Boc-5-(trifluoromethyl)piperidine-3-carboxylic acid Boc (tert-butoxycarbonyl) C₁₂H₁₈F₃NO₄ ~315.3 (estimated) Labile under strong acids; stable in basic conditions
(3R,5S)-5-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid Boc + Cbz C₁₉H₂₆N₂O₆ 378.42 Dual protection; complex deprotection required

Key Observations :

  • Cbz is preferred for orthogonal protection in multi-step syntheses, while Boc offers compatibility with acid-stable intermediates .
  • Dual-protected analogs (e.g., Boc + Cbz) are synthetically challenging but enable selective functionalization .

Substituent Positional Isomerism

Compound Name Substituent Position Molecular Formula Impact on Structure
Target Compound -CF₃ at position 5 Likely C₁₅H₁₆F₃NO₄ Axial orientation influences ring conformation
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid -CF₃ at position 3 C₁₂H₁₈F₃NO₄ Substituent proximity to -COOH may alter acidity and hydrogen bonding

Key Observations :

  • Position 5 -CF₃ (target compound) likely causes less steric interference with the carboxylic acid at position 3 compared to position 3 -CF₃ .

Ring System Variations

Compound Name Ring System Molecular Formula Key Differences
Target Compound Piperidine (6-membered) Likely C₁₅H₁₆F₃NO₄ Lower ring strain; flexible chair conformations
trans-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid Pyrrolidine (5-membered) C₁₂H₂₁NO₄ Higher ring strain; restricted conformational flexibility

Key Observations :

    Biological Activity

    trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS No. 1822817-65-1) is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a benzyloxycarbonyl protecting group, and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

    • Molecular Formula : C15H16F3NO4
    • Molecular Weight : 331.29 g/mol
    • Chemical Structure : Characterized by the presence of a piperidine ring and a trifluoromethyl group which enhances electronic properties, potentially influencing biological interactions.

    Biological Activity Overview

    Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

    • Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, which can influence its antimicrobial efficacy.
    • Anticancer Activity : Similar piperidine derivatives have shown potential in inducing apoptosis in cancer cells. For instance, studies have demonstrated that modifications in piperidine structures can lead to improved cytotoxicity against various cancer cell lines .
    • Anti-inflammatory Effects : Compounds with related structures have been implicated in modulating inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

    The mechanism of action for this compound involves:

    • Interaction with Biological Targets : The benzyloxycarbonyl group may facilitate binding to target proteins, while the trifluoromethyl group can enhance pharmacokinetic properties, possibly increasing bioavailability and efficacy.
    • Influence on Cellular Pathways : Studies suggest that compounds like this may affect signaling pathways involved in cell proliferation and apoptosis, making them candidates for further investigation in cancer therapy .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

    Compound NameStructure FeaturesBiological ActivityUnique Aspects
    trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acidSimilar piperidine structureVariesDifferent substituents lead to varied properties
    trans-1-((benzyloxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acidPyrrolidine instead of piperidineVariesAlters reactivity due to ring structure
    cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acidCis configurationPotentially distinct activityConfiguration impacts reactivity and biological activity

    Case Studies and Research Findings

    Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example:

    • Cytotoxicity Studies : A study involving piperidine derivatives showed that specific modifications led to enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • Mechanistic Insights : Research indicates that the structural features of these compounds can significantly influence their interaction with target proteins involved in cell signaling pathways, thus affecting their therapeutic potential .

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